6-Methoxy-N,N-dimethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N,N-dimethylhexan-1-amine is an organic compound with the molecular formula C9H21NO. It is a derivative of hexan-1-amine, where the sixth carbon is substituted with a methoxy group and the nitrogen atom is dimethylated. This compound is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,N-dimethylhexan-1-amine typically involves the reaction of 6-methoxyhexan-1-ol with dimethylamine. The process can be carried out under basic conditions, often using a catalyst to facilitate the reaction. The reaction can be represented as follows:
6-Methoxyhexan-1-ol+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-N,N-dimethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methoxy-N,N-dimethylhexan-1-amine involves its interaction with specific molecular targets. The methoxy group and dimethylamine moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylhexylamine: Similar structure but lacks the methoxy group.
6-Methoxyhexan-1-amine: Similar structure but lacks the dimethylamine moiety.
6-Bromo-N,N-dimethylhexan-1-amine: Similar structure with a bromine substitution instead of a methoxy group.
Uniqueness
6-Methoxy-N,N-dimethylhexan-1-amine is unique due to the presence of both the methoxy group and the dimethylamine moiety, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
58390-19-5 |
---|---|
Molekularformel |
C9H21NO |
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
6-methoxy-N,N-dimethylhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-10(2)8-6-4-5-7-9-11-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
KCQQPYAOFJPIBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.